1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a piperidinylsulfonylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
The synthesis of 1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, and the functionalization of preformed pyrrolidine rings is a common approach . Industrial production methods may involve solvent-free condensation reactions, which are efficient and environmentally friendly .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopentyl and pyrrolidine rings allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often facilitated by bases or acids. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH).
Scientific Research Applications
1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of novel bioactive molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonamide-containing molecules. For example:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
N4-substituted sulfonamides: These compounds exhibit antimicrobial and anticancer activities. 1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H29N3O4S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-cyclopentyl-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O4S/c25-20-14-16(15-24(20)18-6-2-3-7-18)21(26)22-17-8-10-19(11-9-17)29(27,28)23-12-4-1-5-13-23/h8-11,16,18H,1-7,12-15H2,(H,22,26) |
InChI Key |
JTJBPXBPDWPKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4CCCC4 |
Origin of Product |
United States |
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